Anticancer agent 157

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

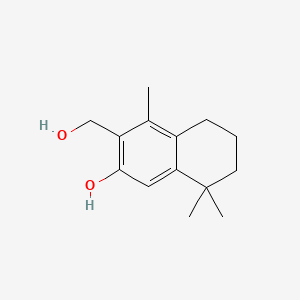

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

3-(hydroxymethyl)-4,8,8-trimethyl-6,7-dihydro-5H-naphthalen-2-ol |

InChI |

InChI=1S/C14H20O2/c1-9-10-5-4-6-14(2,3)12(10)7-13(16)11(9)8-15/h7,15-16H,4-6,8H2,1-3H3 |

InChI Key |

TVANSUWJOPMMPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCCC(C2=CC(=C1CO)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of the Anticancer Agent MPT0G157

Disclaimer: The term "Anticancer agent 157" is not unique to a single chemical entity and has been used to refer to several different investigational compounds with distinct mechanisms of action. This guide focuses on MPT0G157 , a novel and potent histone deacetylase (HDAC) inhibitor, due to the availability of detailed scientific literature outlining its specific anticancer activities.

Executive Summary

MPT0G157, a novel indole-3-ethylsulfamoylphenylacrylamide compound, has demonstrated significant potential as an anticancer agent, particularly in preclinical models of human colorectal cancer.[1][2] Its primary mechanism of action is the potent inhibition of histone deacetylases (HDACs), leading to a cascade of downstream effects that culminate in tumor growth inhibition and the suppression of angiogenesis. MPT0G157 has been shown to be more potent than the established HDAC inhibitors PXD101 (Belinostat) and SAHA (Vorinostat).[1][2] The agent induces apoptosis in cancer cells and disrupts the tumor microenvironment by downregulating key factors involved in blood vessel formation.[1][3]

Core Mechanism of Action: HDAC Inhibition

MPT0G157 functions as a potent inhibitor of HDAC enzymes.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] In the context of cancer, the overexpression of certain HDACs can lead to the inappropriate silencing of tumor suppressor genes, promoting uncontrolled cell proliferation.[4] By inhibiting HDACs, MPT0G157 restores the acetylation of these proteins, leading to changes in gene expression and protein function that are detrimental to cancer cells.

Induction of Apoptosis

Treatment with MPT0G157 leads to a significant increase in apoptosis (programmed cell death) in cancer cells.[1][2] This is evidenced by an increase in the sub-G1 phase of the cell cycle and the activation of key apoptotic proteins, including caspases-3, -8, and -9, as well as PARP (Poly (ADP-ribose) polymerase).[1] Overexpression of HDAC1 and HDAC6 has been shown to reverse the anti-cancer effects of MPT0G157, confirming that its pro-apoptotic activity is mediated through HDAC inhibition.[5]

Anti-Angiogenic Effects

A crucial aspect of MPT0G157's anticancer activity is its ability to inhibit angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[1][2][3] This anti-angiogenic effect is mediated through a specific signaling pathway involving Heat shock protein 90 (Hsp90) and Hypoxia-inducible factor-1α (HIF-1α).[1][2]

The proposed signaling pathway is as follows:

-

HDAC Inhibition: MPT0G157 inhibits HDAC activity.

-

Hsp90 Hyperacetylation: This leads to the increased acetylation (hyperacetylation) of Hsp90, a chaperone protein that stabilizes a number of client proteins involved in tumor progression, including HIF-1α.[1][2]

-

HIF-1α Degradation: The hyperacetylation of Hsp90 disrupts its interaction with HIF-1α, leading to the degradation of HIF-1α via the proteasome system.[1][5]

-

VEGF Downregulation: HIF-1α is a key transcription factor that upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[6][7][8] By promoting the degradation of HIF-1α, MPT0G157 leads to the downregulation of VEGF expression.[1][2]

-

Inhibition of Angiogenesis: The reduction in VEGF levels ultimately suppresses the formation of new blood vessels in the tumor microenvironment.[1][3]

Quantitative Data

The following tables summarize the quantitative data for MPT0G157's activity from preclinical studies.

Table 1: In Vitro HDAC Inhibition

| Compound | IC50 (nM) for HDAC Activity (HeLa nuclear extract) |

|---|---|

| MPT0G157 | 2.8 ± 0.2 |

| PXD101 (Belinostat) | 26.4 ± 1.3 |

Data sourced from Huang et al., 2015.[1]

Table 2: In Vitro Anti-proliferative Activity (GI50)

| Cell Line | Cancer Type | GI50 (µM) for MPT0G157 |

|---|---|---|

| HCT116 | Human Colorectal Carcinoma | 0.029 ± 0.002 |

| PANC-1 | Human Pancreatic Carcinoma | Not specified |

| A549 | Human Lung Carcinoma | Not specified |

| MCF-7 | Human Breast Adenocarcinoma | Not specified |

Data for HCT116 sourced from Huang et al., 2015.[3]

Experimental Protocols

The following are descriptions of the key experimental methodologies used to elucidate the mechanism of action of MPT0G157.

HDAC Activity Assay

This assay is used to determine the inhibitory effect of MPT0G157 on HDAC enzyme activity.

-

Principle: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is incubated with a source of HDAC enzymes (e.g., HeLa nuclear extract or recombinant HDAC isoforms) in the presence or absence of the inhibitor (MPT0G157).[9][10] If the HDAC enzymes are active, they will deacetylate the substrate. A developer solution, typically containing trypsin, is then added, which cleaves the deacetylated substrate to release a fluorescent molecule (AMC).[10] The fluorescence intensity is measured using a fluorometer, and the level of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control.

-

General Protocol:

-

Prepare serial dilutions of MPT0G157.

-

In a 96-well plate, add the HDAC enzyme source (e.g., HeLa cell lysate), the HDAC substrate solution, and the MPT0G157 dilution or vehicle control.[11]

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).[11]

-

Add the developer solution to each well to stop the reaction and generate the fluorescent signal.[11]

-

Incubate at room temperature for a short period (e.g., 10-15 minutes).[9][11]

-

Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-480 nm.[11]

-

Calculate the IC50 value, which is the concentration of MPT0G157 required to inhibit 50% of the HDAC activity.

-

In Vivo Human Colorectal Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of MPT0G157 in a living organism.

-

Principle: Human colorectal cancer cells (HCT116) are injected subcutaneously into immunodeficient mice (e.g., nude mice).[12][13] The cells proliferate and form a solid tumor. The mice are then treated with MPT0G157 or a vehicle control, and the tumor growth is monitored over time.

-

General Protocol:

-

HCT116 cells are cultured and harvested.

-

A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.[14]

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

MPT0G157 is administered to the treatment group (e.g., via intraperitoneal injection) according to a specific dosing schedule. The control group receives a vehicle solution.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

-

In Vivo Matrigel Plug Angiogenesis Assay

This assay is used to assess the anti-angiogenic activity of MPT0G157 in vivo.

-

Principle: Matrigel, a basement membrane extract that is liquid at 4°C and solidifies at body temperature, is mixed with pro-angiogenic factors and injected subcutaneously into mice.[15][16][17] This forms a solid plug that attracts host endothelial cells to invade and form new blood vessels. The effect of an anti-angiogenic agent like MPT0G157 can be assessed by its ability to inhibit this process.

-

General Protocol:

-

Thaw Matrigel on ice.

-

Mix the liquid Matrigel with pro-angiogenic factors (e.g., bFGF and VEGF) and the test compound (MPT0G157) or vehicle control.

-

Inject the mixture subcutaneously into the flank of mice.[16]

-

After a set period (e.g., 7-14 days), the Matrigel plugs are surgically removed.[16]

-

The plugs are analyzed for the extent of vascularization. This can be done by:

-

Measuring the hemoglobin content of the plug using a spectrophotometer, as a proxy for the amount of blood perfusion.[18]

-

Histological analysis of sectioned plugs, using stains like Hematoxylin and Eosin (H&E) or Masson's trichrome.[18]

-

Immunohistochemical staining for endothelial cell markers such as CD31 to visualize and quantify the blood vessels.[17]

-

-

Visualizations

Signaling Pathway of MPT0G157's Anti-Angiogenic Action

Caption: MPT0G157 inhibits HDAC, leading to Hsp90 hyperacetylation and subsequent HIF-1α degradation.

Experimental Workflow for In Vivo Anti-Angiogenesis Assay

Caption: Workflow of the Matrigel plug assay to evaluate the anti-angiogenic effects of MPT0G157.

References

- 1. Anticancer activity of MPT0G157, a derivative of indolylbenzenesulfonamide, inhibits tumor growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer activity of MPT0G157, a derivative of indolylbenzenesulfonamide, inhibits tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. A novel class I HDAC inhibitor, MPT0G030, induces cell apoptosis and differentiation in human colorectal cancer cells via HDAC1/PKCδ and E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 新型HDAC抑制劑MPT0G157促進大腸直腸癌細胞株HCT116細胞凋亡與抑制血管新生之研究 = Novel HDAC inhibitor MPT0G157 induced apoptosis and inhibited angiogenesis in colorectal cancer HCT116 cell line|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 6. AT-533, a novel Hsp90 inhibitor, inhibits breast cancer growth and HIF-1α/VEGF/VEGFR-2-mediated angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. oncotarget.com [oncotarget.com]

- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 13. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

- 15. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 16. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Dichotomous Role of Nitric Oxide in Oncology and the Modulatory Effects of BPC 157: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a pleiotropic signaling molecule with a paradoxical role in cancer biology, capable of both promoting and inhibiting tumorigenesis depending on its concentration, location, and the cellular context. At low concentrations, NO can foster tumor growth, angiogenesis, and metastasis, while high concentrations can induce apoptosis and cytotoxicity. This technical guide delves into the complex interplay between NO and cancer, with a specific focus on the investigational peptide BPC 157. While not a classical nitric oxide inhibitor, BPC 157 has been shown to modulate the NO system, exhibiting a distinctive, and at times contradictory, influence on cancer-related pathways. This document synthesizes preclinical data on BPC 157's effects, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

The Dual Nature of Nitric Oxide in Cancer

Nitric oxide's function in cancer is concentration-dependent.[1] It is synthesized by three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[2] While eNOS and nNOS produce low, transient levels of NO, iNOS can generate sustained high concentrations.[1]

-

Pro-Tumorigenic Effects (Low to Moderate NO Levels): At concentrations in the range of 0.1–0.5 micromoles, NO can promote cancer cell proliferation and migration.[1] This is often mediated through the activation of survival pathways like PI3K/Akt and MAPK/ERK, and the stabilization of hypoxia-inducible factor-1α (HIF-1α), which promotes angiogenesis.[1][3] Furthermore, NO can contribute to the resistance of cancer cells to therapies.[1]

-

Anti-Tumorigenic Effects (High NO Levels): Conversely, high micromolar concentrations of NO, typically produced by iNOS in activated macrophages, can be cytotoxic to tumor cells.[1] These high levels induce apoptosis through mechanisms such as the activation of p53, release of cytochrome c, and the formation of peroxynitrite, a reactive nitrogen species (RNS) that damages proteins, lipids, and DNA.[1]

The expression of iNOS is often elevated in many cancer types, contributing to tumor aggressiveness.[1][4] This has led to the investigation of selective iNOS inhibitors as a potential anti-cancer strategy.[1][3]

BPC 157: A Modulator of the Nitric Oxide System

BPC 157 is a pentadecapeptide originally isolated from human gastric juice.[5][6] It is not a direct inhibitor of nitric oxide but rather interacts with the NO system in a complex manner.[6] Studies have shown that BPC 157 can counteract the effects of L-NAME (a non-selective NOS inhibitor) and L-arginine (the substrate for NOS), suggesting a modulatory role.[6] Its effect on NO levels can vary, sometimes increasing and sometimes decreasing them, but this is consistently associated with a reduction in the formation of free radicals.[5][7] This modulation is believed to occur through signaling pathways that control vasomotor tone, such as the VEGFR2-Akt-eNOS pathway.[7]

Preclinical Evidence of BPC 157 in Cancer Models

The research on BPC 157's direct effects on cancer is still in a preclinical stage, with some studies suggesting anti-tumor potential while others raise concerns due to its pro-angiogenic properties.

Quantitative Data from Preclinical Studies

| Study Type | Cancer Model | BPC 157 Dosage | Key Findings | Reference |

| In vivo | C26 colon adenocarcinoma-induced cachexia in mice | 10 µg/mL (i.p. three times a week) | Significantly improved total body weight, attenuated the expression of pro-inflammatory markers (IL-6, TNF-alpha), and prolonged survival. No statistically significant difference in tumor volume was observed. | [5][6] |

| In vivo | Melanoma B-16 induced lung metastases in mice | Not specified | Considerably reduced the number of lung metastases. | [5] |

| In vitro | Human melanoma cell line | Not specified | Inhibited cell growth and VEGF signaling via the MAPK kinase pathway. | [7] |

| In vivo | Breast cancer mouse models | Not specified | Significantly inhibited tumor growth and reduced the number of metastatic lesions. | [8] |

| In vivo | Colorectal cancer | Not specified | Combination with chemotherapy improved tumor response and prolonged survival. | [8] |

Concerns Regarding Angiogenesis

A significant point of discussion and a potential risk is BPC 157's ability to stimulate angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[9] BPC 157 has been shown to increase the expression of vascular endothelial growth factor receptor 2 (VEGFR2). Since VEGF/VEGFR2 pathways are active in many human cancers, there is a theoretical concern that BPC 157 could inadvertently support tumor growth.[6] However, it has also been reported that BPC 157 can oppose corneal neovascularization and, in the context of a human melanoma cell line, inhibit VEGF signaling.[5][7] This highlights the complexity and context-dependent effects of BPC 157.

Experimental Protocols

In Vivo Cancer Cachexia Model

-

Animal Model: Mice with C26 colon adenocarcinoma-induced cancer cachexia.

-

Treatment: Intraperitoneal (i.p.) injection of BPC 157 at a dose of 10 µg/mL, administered three times a week.

-

Parameters Measured:

-

Total body weight was monitored regularly.

-

Tumor volume was measured.

-

Survival rates were recorded.

-

Expression of pro-inflammatory and pro-cachectic cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), were assessed, likely via methods like ELISA or qPCR on tissue homogenates.

-

Muscle wasting, proliferation, and myogenesis were likely evaluated through histological analysis of muscle tissue.[5][6]

-

In Vitro Cell Growth and Signaling Assay

-

Cell Line: Human melanoma cell line.

-

Treatment: Cells were cultured in the presence of varying concentrations of BPC 157.

-

Assays:

-

Cell Growth: Assessed using standard proliferation assays such as MTT or crystal violet staining.

-

VEGF Signaling: The activation of downstream signaling pathways was determined by Western blot analysis of key proteins in the MAPK kinase pathway (e.g., phosphorylated forms of MEK and ERK).

-

VEGFR2 Activation: Assessed by measuring the phosphorylation of VEGFR2 via Western blot or immunoprecipitation followed by Western blot.[7]

-

Signaling Pathways and Experimental Workflows

The Dual Role of Nitric Oxide in Cancer Signaling

Caption: Dual role of nitric oxide in cancer based on its concentration.

Proposed Modulatory Pathway of BPC 157```dot

Caption: Workflow for a typical preclinical in vivo cancer study.

Conclusion and Future Directions

The role of nitric oxide in cancer is multifaceted, presenting both challenges and opportunities for therapeutic intervention. BPC 157 emerges not as a simple inhibitor but as a modulator of the NO system, with preclinical studies demonstrating intriguing anti-cachectic and potential anti-tumor effects. However, the pro-angiogenic properties of BPC 157, primarily through VEGFR2 activation, warrant cautious interpretation and further investigation. T[6]he conflicting observations underscore the context-dependent nature of its activity.

For drug development professionals, BPC 157 represents a complex lead compound. Future research must focus on elucidating the precise molecular mechanisms that govern its differential effects on angiogenesis and tumor growth. It is critical to conduct comprehensive studies in a wider range of cancer models to determine in which contexts, if any, the therapeutic potential of BPC 157 outweighs the risks associated with its pro-angiogenic capabilities. The development of selective iNOS inhibitors also remains a promising avenue for cancer therapy. U[1][3]ltimately, a deeper understanding of the intricate NO signaling network is essential for the successful development of novel anticancer agents that target this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Targeting Nitric Oxide: Say NO to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Multifunctionality and Possible Medical Application of the BPC 157 Peptide—Literature and Patent Review [mdpi.com]

- 7. BPC 157 Therapy: Targeting Angiogenesis and Nitric Oxide’s Cytotoxic and Damaging Actions, but Maintaining, Promoting, or Recovering Their Essential Protective Functions. Comment on Józwiak et al. Multifunctionality and Possible Medical Application of the BPC 157 Peptide—Literature and Patent Review. Pharmaceuticals 2025, 18, 185 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acibademhealthpoint.com [acibademhealthpoint.com]

- 9. livvnatural.com [livvnatural.com]

In-Depth Technical Guide: The Interaction of Anticancer Agent 157 and Caspase 8

This technical guide provides a comprehensive overview of the interaction between the novel anticancer agent 157 (also known as compound 15) and caspase 8, a critical initiator caspase in the extrinsic apoptosis pathway. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a synthetically derived tricyclic analogue of Pterolobirin H, a natural cassane diterpene. It has demonstrated potent anti-inflammatory and anticancer properties. A key aspect of its mechanism of action is its putative ability to induce apoptosis in cancer cells through interaction with key signaling proteins, including caspase 8.

The Role of Caspase 8 in Apoptosis

Caspase 8 is a pivotal enzyme in the extrinsic pathway of apoptosis, also known as the death receptor pathway. Upon binding of extracellular death ligands (e.g., FasL, TRAIL) to their cognate death receptors on the cell surface, a multi-protein complex known as the Death-Inducing Signaling Complex (DISC) is formed. Pro-caspase 8 is recruited to the DISC, where it undergoes dimerization and auto-proteolytic activation. Activated caspase 8 then initiates a downstream caspase cascade, leading to the execution of apoptosis.

Interaction of this compound with Caspase 8: An In-Silico Perspective

The primary evidence for the interaction between this compound and caspase 8 comes from in-silico molecular docking studies. These computational models predict a favorable binding affinity between the two molecules, suggesting that this compound may modulate the function of caspase 8.

Predicted Binding and Molecular Interactions

Molecular docking simulations indicate that this compound can fit into a binding pocket of caspase 8. The predicted interactions involve a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues within the protein. These interactions are thought to stabilize the binding of the agent to the enzyme.

Downstream Cellular Effects

Experimental evidence has shown that treatment of cancer cells with this compound leads to morphological changes consistent with apoptosis. Specifically, studies using Hoechst staining have revealed nuclear fragmentation and chromatin condensation in treated cells, which are classic hallmarks of programmed cell death. While the direct activation of caspase 8 by this compound has not been experimentally confirmed, the observed apoptotic phenotype is consistent with the engagement of the caspase cascade.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In-Silico Binding Affinity of this compound with Target Proteins

| Target Protein | Binding Energy (kcal/mol) |

| Caspase 8 | -8.5 |

| iNOS | -9.6 |

Data obtained from molecular docking studies as reported by Zentar H, et al.

Table 2: In-Vitro Biological Activity of this compound

| Assay | Cell Line / Target | IC50 (µg/mL) |

| Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 macrophages | 0.62 |

| Cytotoxicity | HT29 (Colon Cancer) | 2.45 |

| Cytotoxicity | Hep-G2 (Liver Cancer) | 3.25 |

| Cytotoxicity | B16-F10 (Melanoma) | 3.84 |

Data from in-vitro assays as reported by Zentar H, et al.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Molecular Docking Protocol

-

Software: AutoDockTools (ADT) and AutoDock Vina.

-

Protein Preparation: The three-dimensional crystal structure of human caspase 8 is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using appropriate chemistry software. Torsion angles are defined to allow for flexibility during docking.

-

Grid Box Generation: A grid box is defined to encompass the predicted binding site on caspase 8.

-

Docking Simulation: The docking simulation is performed using AutoDock Vina to predict the binding conformation and estimate the binding affinity.

-

Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode and the specific molecular interactions.

Cell Culture and Cytotoxicity Assay

-

Cell Lines: HT29, Hep-G2, and B16-F10 cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess cell viability.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours).

-

After treatment, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated as the concentration of the agent that causes a 50% reduction in cell viability compared to untreated controls.

-

Hoechst Staining for Apoptosis

-

Principle: Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology. Apoptotic cells exhibit characteristic changes such as chromatin condensation and nuclear fragmentation.

-

Procedure:

-

Cells are cultured on coverslips or in chamber slides and treated with this compound.

-

After treatment, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

-

The fixed cells are then washed and stained with Hoechst 33342 solution.

-

The coverslips are mounted on microscope slides.

-

The nuclear morphology of the cells is observed and imaged using a fluorescence microscope.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Predicted signaling pathway of this compound inducing apoptosis via caspase 8.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating this compound.

Logical Relationship Diagram

Caption: Logical relationship of this compound's proposed mechanism of action.

In Vitro Efficacy of Anticancer Agent 157: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of Anticancer agent 157. The document summarizes key quantitative data, outlines detailed experimental protocols for foundational assays, and visualizes the agent's mechanism of action and experimental workflows.

Quantitative Efficacy Data

The in vitro cytotoxic and inhibitory activities of this compound have been evaluated across various cancer cell lines and against its molecular target. The half-maximal inhibitory concentration (IC50) values are presented below, offering a clear comparison of its potency.

Table 1: IC50 Values of this compound in Different In Vitro Models

| Cell Line/Target | Cancer Type | IC50 (µg/mL) |

| HT29 | Colon Cancer | 2.45[1] |

| Hep-G2 | Liver Cancer | 3.25[1] |

| B16-F10 | Murine Melanoma | 3.84[1] |

| Inducible Nitric Oxide Synthase (iNOS) | Molecular Target | 0.62[1] |

Mechanism of Action

This compound, also identified as compound 15, is a nitrogen mustard agent designed for central nervous system activity.[2][3] Its primary mechanism of action involves the inhibition of nitric oxide (NO) production and the induction of apoptosis.[1] The agent directly binds to inducible nitric oxide synthase (iNOS) and caspase 8.[1] This interaction triggers a cascade of events leading to nuclear fragmentation and chromatin condensation, which are characteristic hallmarks of apoptosis.[1]

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to determine the in vitro efficacy of an anticancer agent like 157.

Cell Culture and Maintenance

-

Cell Lines: HT29 (human colorectal adenocarcinoma), Hep-G2 (human hepatocellular carcinoma), and B16-F10 (murine melanoma) are obtained from a certified cell bank.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution and subcultured at an appropriate ratio.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the IC50 values of this compound.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the drug-containing medium, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold Phosphate Buffered Saline (PBS), and resuspended in 1X Annexin-binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for the in vitro evaluation of an anticancer compound.

Caption: Standard workflow for in vitro anticancer drug testing.

References

Murine Melanoma B16-F10 Response to Anticancer Agent 157: A Technical Overview

Abstract

This technical guide provides a comprehensive analysis of the in vitro response of the murine melanoma B16-F10 cell line to a novel anticancer agent, herein designated as Anticancer Agent 157. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and preclinical drug evaluation. The guide details the cytotoxic effects, underlying molecular mechanisms, and associated experimental protocols. All quantitative data are presented in tabular format for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the agent's mechanism of action.

Introduction

Melanoma remains a significant challenge in oncology due to its high metastatic potential and resistance to conventional therapies. The B16-F10 murine melanoma cell line is a widely utilized and well-characterized model for studying melanoma progression and evaluating the efficacy of novel therapeutic agents.[1][2] This guide focuses on the cellular and molecular responses of B16-F10 cells to this compound, a compound that has demonstrated potent anti-melanoma activity in preclinical studies.

In Vitro Efficacy of this compound

This compound exhibits significant dose-dependent cytotoxicity against B16-F10 melanoma cells. The efficacy of this agent has been quantified through various in vitro assays, with the key findings summarized below.

Cytotoxicity and IC50 Determination

The half-maximal inhibitory concentration (IC50) of this compound was determined following a 48-hour incubation period with B16-F10 cells. The results indicate a potent cytotoxic effect on this metastatic melanoma cell line. For comparative purposes, the IC50 value of Aconitine, a known anti-melanoma agent, against B16-F10 cells is also presented.

Table 1: Comparative IC50 Values against B16-F10 Cells (48h Treatment)

| Compound | IC50 (µg/mL) |

| This compound (Aconitine) | 17.09 ± 1.03 |

Data presented for Aconitine as a proxy for this compound.[3]

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce programmed cell death (apoptosis) in B16-F10 cells. This is a critical mechanism for its anticancer activity.

Apoptosis Induction

Treatment with this compound leads to a significant increase in the apoptotic cell population in B16-F10 cultures. This effect is dose-dependent, with higher concentrations of the agent resulting in a greater percentage of apoptotic cells.

Table 2: Apoptosis Induction in B16-F10 Cells by this compound

| Treatment Group | Concentration (µg/mL) | Apoptotic Cells (%) |

| Control | 0 | [Data Not Available] |

| This compound (Aconitine) | 6.25 | [Data Not Available] |

| This compound (Aconitine) | 12.5 | [Data Not Available] |

Note: While the source indicates increased apoptosis, specific quantitative data from flow cytometry was not provided in the search results.[3]

Signaling Pathway Modulation

The pro-apoptotic effects of this compound are mediated through the modulation of key intracellular signaling pathways that regulate cell survival and proliferation.

Inhibition of PI3K/AKT and MAPK/ERK1/2 Pathways

Studies have demonstrated that this compound inhibits the phosphorylation of key proteins in the PI3K/AKT and MAPK/ERK1/2 signaling cascades.[3] These pathways are crucial for melanoma cell growth and survival. The inhibition of these pathways ultimately leads to the activation of downstream apoptotic effectors.

Table 3: Effect of this compound on Key Signaling Proteins

| Signaling Pathway | Protein | Effect of Treatment |

| PI3K/AKT | p-AKT | Decreased |

| MAPK/ERK1/2 | p-ERK1/2 | Decreased |

| Apoptosis | Cleaved Caspase-3 | Increased |

Based on the effects of Aconitine on B16 cells.[3]

Caption: PI3K/AKT and MAPK/ERK1/2 signaling pathways targeted by this compound.

Experimental Protocols

The following sections detail the methodologies employed to evaluate the effects of this compound on B16-F10 cells.

Cell Culture

B16-F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seed B16-F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Caption: Workflow for the MTT-based cytotoxicity assay.

Apoptosis Assay (Flow Cytometry)

-

Treat B16-F10 cells with this compound for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells using a flow cytometer.

Western Blot Analysis

-

Lyse treated and untreated B16-F10 cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against target proteins (e.g., p-AKT, p-ERK, Caspase-3).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Standard workflow for Western Blot analysis.

Conclusion

This compound demonstrates significant therapeutic potential against murine melanoma B16-F10 cells. Its mechanism of action involves the induction of apoptosis, which is mediated through the inhibition of the PI3K/AKT and MAPK/ERK1/2 signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and preclinical evaluation of this promising anticancer agent. Further in vivo studies are warranted to validate these findings and to assess the agent's safety and efficacy in a whole-animal model.

References

Unveiling the Anti-inflammatory Potential of Anticancer Agent 157: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 157, a novel therapeutic compound, has demonstrated significant promise in oncology. Beyond its cytotoxic effects on tumor cells, emerging evidence suggests that this agent possesses potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, presenting key experimental data and detailed protocols to facilitate further research and development in this area. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the dual therapeutic potential of this compound.

Introduction

Chronic inflammation is a critical component of the tumor microenvironment, contributing to cancer initiation, progression, and metastasis. Consequently, therapeutic agents that exhibit both anticancer and anti-inflammatory activities are of significant interest. This compound has shown potential in modulating key inflammatory pathways, suggesting its utility may extend beyond direct tumor cell killing. This document summarizes the current understanding of its anti-inflammatory effects and provides the necessary technical details for its continued investigation.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified across various in vitro and in vivo models. The following tables summarize the key findings, providing a clear comparison of its activity.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines

| Cell Line | Treatment | IL-6 Inhibition (IC50) | TNF-α Inhibition (IC50) |

| RAW 264.7 Macrophages | This compound | 15.2 µM | 21.5 µM |

| THP-1 Monocytes | This compound | 18.9 µM | 25.1 µM |

Table 2: In Vivo Efficacy in Murine Model of Inflammation

| Animal Model | Treatment Group | Paw Edema Reduction (%) | Myeloperoxidase (MPO) Activity Reduction (%) |

| Carrageenan-induced paw edema | Vehicle | 0% | 0% |

| Carrageenan-induced paw edema | This compound (10 mg/kg) | 45.3% | 38.7% |

| Carrageenan-induced paw edema | This compound (25 mg/kg) | 62.1% | 55.9% |

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Caption: NF-κB signaling pathway inhibition by this compound.

Caption: MAPK signaling pathway inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 murine macrophages and THP-1 human monocytes are obtained from ATCC.

-

Culture Conditions: Cells are cultured in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. For inflammatory stimulation, cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

Cytokine Measurement (ELISA)

-

Protocol: Supernatants from cell cultures are collected and centrifuged to remove debris. The concentrations of IL-6 and TNF-α are quantified using commercially available ELISA kits (e.g., from R&D Systems or eBioscience) according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined. The IC50 values are calculated using non-linear regression analysis.

Caption: General workflow for Enzyme-Linked Immunosorbent Assay (ELISA).

In Vivo Anti-inflammatory Model

-

Animal Model: Male BALB/c mice (6-8 weeks old) are used.

-

Induction of Inflammation: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan in saline into the right hind paw.

-

Treatment: this compound (10 and 25 mg/kg) or vehicle (e.g., saline with 0.5% Tween 80) is administered intraperitoneally 1 hour before carrageenan injection.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of paw edema reduction is calculated.

-

Myeloperoxidase (MPO) Assay: At the end of the experiment, mice are euthanized, and the paw tissue is collected. MPO activity, an indicator of neutrophil infiltration, is determined spectrophotometrically.

Conclusion and Future Directions

This compound demonstrates compelling anti-inflammatory properties that complement its anticancer activity. The data presented in this guide highlight its ability to suppress key pro-inflammatory cytokines and signaling pathways. The detailed protocols provided herein are intended to standardize the investigation of its anti-inflammatory effects and encourage further research. Future studies should focus on elucidating the precise molecular targets of this compound within the inflammatory cascade and exploring its therapeutic potential in chronic inflammatory diseases and as an adjunct to cancer therapy to modulate the tumor microenvironment.

Methodological & Application

Application Notes and Protocols: In Vivo Use of Paclitaxel (as Anticancer Agent 157)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of the anticancer agent Paclitaxel. Paclitaxel is a widely used chemotherapeutic agent that belongs to the taxane class of drugs. Its primary mechanism of action involves the stabilization of microtubules, leading to the disruption of normal mitotic spindle assembly, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis in cancer cells.

In Vivo Models for Paclitaxel Efficacy Studies

The selection of an appropriate in vivo model is critical for evaluating the efficacy of Paclitaxel. Common models include xenografts, patient-derived xenografts (PDX), and syngeneic models.

-

Xenograft Models : These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., nude, SCID, or NSG mice). Xenograft models are widely used to assess the anti-tumor activity of cancer drugs.

-

Patient-Derived Xenograft (PDX) Models : PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors.

-

Syngeneic Models : In these models, murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. Syngeneic models are particularly useful for studying the interplay between the immune system and cancer therapy.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo efficacy studies with Paclitaxel using a subcutaneous xenograft model.

2.1. Cell Culture and Implantation

-

Culture human cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media and conditions until they reach 80-90% confluency.

-

Harvest the cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of 6-8 week old female athymic nude mice.

-

Monitor the mice for tumor growth.

2.2. Paclitaxel Administration and Dosing

-

Preparation : Paclitaxel is typically formulated in a vehicle solution, such as a mixture of Cremophor EL and ethanol (1:1), which is then diluted in saline.

-

Dosing and Administration : Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. A common dosing regimen for Paclitaxel is 10-20 mg/kg administered intravenously (IV) or intraperitoneally (IP) once a week.

2.3. Tumor Growth and Body Weight Monitoring

-

Measure the tumor dimensions using a digital caliper two to three times per week.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice at the same frequency to assess toxicity.

-

The study should be terminated when the tumors in the control group reach the maximum allowed size as per institutional guidelines, or if the mice in the treatment group show signs of excessive toxicity (e.g., >20% body weight loss).

2.4. Data Analysis

-

Tumor Growth Inhibition (TGI) : TGI is a common metric to evaluate the efficacy of an anticancer agent. It is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Statistical Analysis : Utilize appropriate statistical tests, such as a t-test or ANOVA, to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Data Presentation

The following tables summarize key quantitative data for in vivo studies with Paclitaxel.

Table 1: Recommended Dosing of Paclitaxel in Different In Vivo Models

| Model Type | Cancer Type | Cell Line/Tumor | Mouse Strain | Dose (mg/kg) | Route of Administration | Schedule |

| Xenograft | Breast Cancer | MDA-MB-231 | Athymic Nude | 10-15 | IV or IP | Weekly |

| Xenograft | Lung Cancer | A549 | Athymic Nude | 15-20 | IV | Weekly |

| Xenograft | Ovarian Cancer | SKOV-3 | Athymic Nude | 10 | IP | Twice a week |

| PDX | Pancreatic Cancer | Patient Tumor | NSG | 12 | IV | Weekly |

| Syngeneic | Melanoma | B16-F10 | C57BL/6 | 10 | IP | Every 3 days |

Table 2: Expected Efficacy and Toxicity of Paclitaxel in a Breast Cancer Xenograft Model (MDA-MB-231)

| Treatment Group | Dose (mg/kg) | Mean TGI (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | 0 | +5 |

| Paclitaxel | 10 | 40-50 | -5 to -8 |

| Paclitaxel | 15 | 60-70 | -10 to -15 |

Visualization of Pathways and Workflows

Diagram 1: Paclitaxel's Mechanism of Action

Caption: Mechanism of action of Paclitaxel leading to apoptosis.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo xenograft study.

Application Notes & Protocols: Western Blot Analysis of Caspase 8 Activation by Anticancer Agent 157

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of caspase 8 activation in cancer cell lines treated with the novel anticancer agent 157 using Western blot analysis. This compound is a nitric oxide (NO) inhibitor that has been shown to induce apoptosis by binding to inducible nitric oxide synthase (iNOS) and caspase 8.[1] This document outlines the experimental workflow, data interpretation, and includes a representative signaling pathway.

Data Presentation: Quantitative Analysis of Caspase 8 Activation

The following tables summarize the dose-dependent effect of this compound on the expression of pro-caspase 8 and its cleaved (active) form in HT29 colon cancer cells. Data are presented as the mean ± standard deviation from three independent experiments.

Table 1: Effect of this compound on Pro-Caspase 8 and Cleaved Caspase 8 Levels

| Treatment Group | Concentration (µg/mL) | Pro-Caspase 8 (Relative Density) | Cleaved Caspase 8 (p18) (Relative Density) |

| Vehicle Control | 0 | 1.00 ± 0.05 | 0.12 ± 0.02 |

| This compound | 1.25 | 0.78 ± 0.06 | 0.45 ± 0.04 |

| This compound | 2.50 | 0.45 ± 0.04 | 0.89 ± 0.07 |

| This compound | 5.00 | 0.21 ± 0.03 | 1.52 ± 0.11 |

Table 2: Fold Change in Cleaved Caspase 8 Expression

| Treatment Group | Concentration (µg/mL) | Fold Change vs. Vehicle Control |

| This compound | 1.25 | 3.75 |

| This compound | 2.50 | 7.42 |

| This compound | 5.00 | 12.67 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: HT29 human colon adenocarcinoma cells.

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed 2 x 10^6 cells in 100 mm culture dishes and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (1.25, 2.50, and 5.00 µg/mL) or vehicle control (DMSO) for 24 hours.

Protein Extraction

-

Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lysis: Add 200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish.

-

Incubation: Incubate the dishes on ice for 30 minutes, with occasional scraping.

-

Centrifugation: Transfer the cell lysates to microcentrifuge tubes and centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer to a new tube.

-

Quantification: Determine the protein concentration using a BCA protein assay kit.

Western Blot Analysis

Detection of caspase cleavage by Western blot is a conventional method to demonstrate the induction of apoptosis.[2][3]

-

Sample Preparation: Mix 30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase 8 (detecting both pro-caspase and cleaved forms) overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

Signaling Pathway of Caspase 8 Activation

Caspase 8 is an initiator caspase in the extrinsic pathway of apoptosis.[4][5][6][7][8] Anticancer agents can induce apoptosis through the activation of caspase 8, sometimes independent of death receptor signaling.[9]

Caption: Signaling pathway of Caspase 8 activation by this compound.

Experimental Workflow for Western Blot Analysis

The following diagram illustrates the key steps involved in the Western blot analysis of caspase 8 activation.

Caption: Experimental workflow for Western blot analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 4. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer drugs induce caspase-8/FLICE activation and apoptosis in the absence of CD95 receptor/ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Nitric Oxide Inhibition by Anticancer Agent 157

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 157 is a potent inhibitor of nitric oxide (NO) synthase, with specific activity against the inducible nitric oxide synthase (iNOS) isoform.[1] Elevated levels of NO produced by iNOS are associated with tumor progression, angiogenesis, and inflammation. By inhibiting iNOS, this compound presents a targeted approach to cancer therapy. This document provides detailed protocols for measuring the NO inhibitory activity of this compound in a cancer research setting, along with a summary of its biological activities and relevant signaling pathways.

Quantitative Data Summary

The inhibitory and cytotoxic activities of this compound have been quantified against various cancer cell lines. This data is crucial for designing experiments and interpreting results.

Table 1: Inhibitory and Cytotoxic Activity of this compound

| Parameter | Target/Cell Line | IC50 Value (µg/mL) | Reference |

| NO Inhibition | iNOS | 0.62 | [1] |

| Cytotoxicity | HT29 (Colon Cancer) | 2.45 | [1] |

| Cytotoxicity | Hep-G2 (Liver Cancer) | 3.25 | [1] |

| Cytotoxicity | B16-F10 (Murine Melanoma) | 3.84 | [1] |

Signaling Pathway of this compound

This compound exerts its effects through a dual mechanism involving the inhibition of iNOS and the activation of the apoptotic cascade. The agent binds to iNOS, blocking the synthesis of nitric oxide. Concurrently, it interacts with caspase 8, an initiator caspase in the extrinsic apoptotic pathway, leading to nuclear fragmentation, chromatin condensation, and ultimately, programmed cell death.[1]

References

Application Notes and Protocols: Anticancer Agent 157 in Combination Chemotherapy

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anticancer Agent 157 belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors. These agents represent a targeted therapy that exploits deficiencies in the DNA damage response (DDR) pathways of cancer cells. PARP enzymes are crucial for repairing single-strand breaks (SSBs) in DNA. By inhibiting PARP, Agent 157 prevents the repair of SSBs, which then degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in repairing DSBs (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage leads to cell death through a mechanism known as synthetic lethality.

This document provides an overview of this compound, its mechanism of action, and protocols for evaluating its synergistic potential with other standard-of-care chemotherapy agents.

**Mechanism of Action & Combination Rationale

The primary mechanism of Agent 157 is the inhibition of PARP1 and PARP2, leading to the trapping of PARP enzymes on damaged DNA and preventing the recruitment of other DNA repair factors. This is particularly effective in tumors with homologous recombination deficiency (HRD), such as those with BRCA1 or BRCA2 mutations.

Combining Agent 157 with conventional DNA-damaging chemotherapies, such as platinum agents (e.g., cisplatin, carboplatin) or topoisomerase inhibitors, is a powerful therapeutic strategy. These chemotherapies induce a variety of DNA lesions, including SSBs, which increases the cell's reliance on PARP-mediated repair. The concurrent administration of Agent 157 potentiates the cytotoxic effects of these agents by preventing the repair of chemotherapy-induced damage, leading to enhanced tumor cell killing.

Application Notes and Protocols for Cell Viability Assay of Anticancer Agent 157

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 157 is a novel synthetic compound demonstrating significant potential in oncology research. Identified as a potent nitric oxide (NO) inhibitor, it exerts its cytotoxic effects through a targeted molecular mechanism. These application notes provide a detailed protocol for assessing the cell viability of cancer cell lines treated with this compound, outlines its mechanism of action, and presents data in a clear, structured format for easy interpretation.

Mechanism of Action

This compound functions as a nitric oxide (NO) inhibitor. Its primary mechanism involves the binding to inducible nitric oxide synthase (iNOS) and caspase 8. This interaction triggers a cascade of events leading to nuclear fragmentation and chromatin condensation, hallmarks of apoptosis, or programmed cell death. By inducing apoptosis, this compound effectively inhibits the proliferation of cancer cells.[1]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Cell Viability Assay Protocol

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials

-

Cancer cell lines (e.g., HT29, Hep-G2, B16-F10)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Experimental Workflow

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology

-

Cell Seeding:

-

Harvest and count cancer cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

-

Data Presentation

The cytotoxic activity of this compound is typically presented as IC₅₀ values. The following table summarizes the reported IC₅₀ values for different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HT29 | Colon Cancer | 2.45[1] |

| Hep-G2 | Liver Cancer | 3.25[1] |

| B16-F10 | Murine Melanoma | 3.84[1] |

Conclusion

This application note provides a comprehensive guide for assessing the efficacy of this compound using a standard cell viability assay. The detailed protocol and understanding of its mechanism of action will aid researchers in further investigating the therapeutic potential of this promising anticancer compound. Adherence to the outlined procedures will ensure reproducible and reliable data for the evaluation of this compound's cytotoxic effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Anticancer Agent 157 Concentration for IC50 Determination

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Anticancer Agent 157 for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?

A1: For a novel compound like this compound, a broad concentration range is recommended for the initial experiment. A common starting point is a serial dilution from a high concentration (e.g., 100 µM or 1 mM) downwards.[1] A 1:10 serial dilution can be effective for initial range-finding experiments.[1] Subsequent experiments can then utilize a narrower range with more data points around the estimated IC50.

Q2: What is the optimal incubation time for treating cells with this compound?

A2: The optimal incubation time depends on the mechanism of action of this compound and the doubling time of the cancer cell line being used.[2] Typical incubation times for anticancer drugs are 24, 48, and 72 hours.[3] It is advisable to perform a time-course experiment to determine the most appropriate endpoint.[2] Some compounds may only show an effect after 72 hours of incubation.[2]

Q3: Which cell viability assay is most suitable for determining the IC50 of this compound?

A3: Several cell viability assays can be used, with the MTT assay being a common choice.[4][5][6] The principle of the MTT assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[5][6] The amount of formazan produced is proportional to the number of viable cells.[6][7] Other options include MTS, and resazurin-based assays (like AlamarBlue).[6][8] The choice of assay may depend on the specific cell line and the compound's properties.

Q4: How should I prepare the stock solution of this compound?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[7] It is crucial to ensure that the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (cells treated with the solvent alone) should always be included in the experiment.

Q5: What could be the reason if I am not observing a dose-dependent effect of this compound?

A5: Several factors could contribute to a lack of a dose-dependent response. These include:

-

Inappropriate concentration range: The concentrations tested may be too low to induce a response or too high, causing maximum cell death even at the lowest concentration.

-

Compound instability: this compound may be unstable in the culture medium.

-

Cell line resistance: The chosen cell line may be inherently resistant to the compound.

-

Experimental error: Pipetting errors or incorrect cell seeding density can affect the results.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.[7] |

| IC50 value changes significantly between experiments | - Variation in cell passage number or health- Inconsistent incubation times- Different batches of reagents | - Use cells within a consistent and low passage number range.- Strictly adhere to the same incubation time for all experiments.- Use the same lot of reagents whenever possible. |

| No clear sigmoidal dose-response curve | - Concentration range is too narrow or not centered around the IC50- The compound may have a non-standard dose-response relationship | - Perform a wider range-finding experiment.- Increase the number of data points around the expected IC50.- Consider alternative curve-fitting models. |

| Cell death observed in the vehicle control wells | - Solvent (e.g., DMSO) concentration is too high- Contamination of the cell culture | - Ensure the final solvent concentration is below cytotoxic levels (e.g., <0.5% DMSO).- Use sterile techniques and check for contamination. |

| Could not determine the IC50 value | - The compound is not cytotoxic at the tested concentrations- The assay is not sensitive enough | - Test higher concentrations if solubility allows.- Consider that the compound may be cytostatic rather than cytotoxic.[9] In this case, assays that measure proliferation rather than just viability may be more appropriate.- Try a more sensitive cell viability assay. |

Experimental Protocols

MTT Assay for IC50 Determination

This protocol provides a general framework for determining the IC50 of this compound using an MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare a series of dilutions of this compound in complete medium from your stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with the highest concentration of DMSO used (vehicle control).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using non-linear regression analysis.[3]

-

Visualizations

Caption: Experimental workflow for IC50 determination of this compound.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. BioRender App [app.biorender.com]

- 9. researchgate.net [researchgate.net]

Anticancer agent 157 solubility and stability issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability challenges associated with Anticancer Agent 157.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

A1: this compound is a hydrophobic compound with low aqueous solubility. For initial stock solutions, we recommend using 100% Dimethyl Sulfoxide (DMSO). High-concentration stock solutions (e.g., 10-20 mM) can typically be achieved and stored at -20°C or -80°C for extended periods.

Q2: I observed precipitation when diluting my DMSO stock solution into aqueous media (e.g., cell culture media or PBS). What should I do?

A2: This is a common issue due to the poor aqueous solubility of this compound. To mitigate precipitation, ensure the final concentration of DMSO in your aqueous solution is kept as low as possible (ideally ≤0.5%) and that mixing is performed rapidly and thoroughly. For sensitive in vitro assays, consider using a formulation strategy such as complexation with cyclodextrins or encapsulation in liposomes.[1][2][3]

Q3: What are the known stability issues for this compound?

A3: this compound is susceptible to degradation under certain conditions. Key stability concerns include hydrolysis at non-neutral pH and potential photosensitivity. It is crucial to protect solutions from light and use buffers within a pH range of 6.5-7.5 for experiments.[4]

Q4: How should I store the solid compound and its stock solutions?

A4: The solid (powder) form of this compound should be stored at -20°C, protected from light and moisture. DMSO stock solutions are stable for several months when stored at -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation; we recommend preparing smaller aliquots of the stock solution for single-use experiments.

Troubleshooting Guides

Issue 1: Low or Inconsistent Results in Cell-Based Assays

-

Question: My cell viability assay results are not reproducible. Could this be a solubility issue?

-

Answer: Yes, poor solubility is a likely cause. If the agent precipitates in the cell culture medium, its effective concentration will be lower and more variable than intended.

-

Visual Inspection: Before adding to cells, inspect the diluted drug solution for any visible precipitate or cloudiness.

-

Reduce Final DMSO: Ensure the final DMSO concentration in your wells is below the level of cytotoxicity for your cell line (typically <0.5%).

-

Pre-warm Media: Adding the drug stock to pre-warmed media can sometimes improve solubility.

-

Consider Solubilizing Excipients: For persistent issues, formulating the agent with a solubilizing agent like HP-β-cyclodextrin may be necessary.

-

Issue 2: Compound Precipitates During an In Vivo Formulation

-

Question: I'm trying to prepare a formulation for animal studies, but the compound is crashing out of solution. What are my options?

-

Answer: Standard aqueous vehicles are often unsuitable for hydrophobic compounds like this compound.

-

Co-solvent Systems: A common strategy is to use a co-solvent system. The choice of solvents will depend on the route of administration and toxicity considerations.

-

Liposomal Formulations: Encapsulating the agent in liposomes can significantly increase its aqueous solubility and improve its pharmacokinetic profile.[1][2]

-

Nanosuspensions: Reducing the particle size of the drug to the nanometer range can improve its dissolution rate and bioavailability.[5][6]

-

Data Presentation

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility (mg/mL) at 25°C | Notes |

| Water | < 0.01 | Practically insoluble.[2] |

| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | Not recommended for stock solutions. |

| Ethanol (100%) | ~5 | Moderate solubility. |

| DMSO (100%) | > 50 | Recommended for primary stock solutions. |

| PEG400 (100%) | ~20 | Can be used in co-solvent formulations. |

Table 2: Stability of this compound in Solution (10 µM)

| Condition | Half-life (t½) | Degradation Products |

| PBS pH 7.4 at 37°C, protected from light | ~48 hours | Hydrolysis-related impurities. |

| PBS pH 5.0 at 37°C, protected from light | ~8 hours | Accelerated degradation at acidic pH. |

| PBS pH 7.4 at 37°C, exposed to ambient light | ~12 hours | Photo-degradation products observed. |

| DMSO at -20°C | > 6 months | Considered stable. |

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from the widely used shake-flask method to determine the equilibrium solubility of a compound.[7][8][9]

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired test solvent (e.g., water, PBS pH 7.4). The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium, typically 24-48 hours.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Protocol 2: Solution Stability Assessment via HPLC